Chloranthalactone B
Description
Historical Context and Initial Research Trajectories of Lindenane-Type Sesquiterpenoids
Lindenane sesquiterpenoids (LSs), characterized by a distinct cis, trans-3,5,6-carbocyclic skeleton, have been a subject of research since the early 20th century. The first identification of a lindenane, lindeneol, occurred in 1925 from Lindera strychnifolia. rsc.orgresearchgate.net Since then, a considerable number of natural LSs and their oligomers have been discovered, primarily from plants in the Lindera genus and the Chloranthaceae family. rsc.orgresearchgate.net These compounds have attracted attention due to their diverse structures and potential biological activities, including anti-inflammatory, antitumor, and anti-infective properties. rsc.orgresearchgate.net
Initial research trajectories focused on the isolation and structural elucidation of these complex molecules from various plant sources. As analytical techniques advanced, the intricate polycyclic architectures of lindenane sesquiterpenoids, particularly their oligomeric forms often arising from Diels-Alder cycloaddition reactions, became a key area of structural investigation. rsc.orgresearchgate.net This foundational work laid the groundwork for exploring the biological effects of individual lindenane compounds, including chloranthalactone B.
Significance of this compound within Natural Product Chemistry and Chemical Biology
This compound holds significance in natural product chemistry due to its characteristic lindenane structure, which contributes to the structural diversity observed within this class of sesquiterpenoids. nih.govsemanticscholar.org Its isolation from Sarcandra glabra, a plant with traditional medicinal uses, highlighted its potential pharmacological relevance and spurred investigations into its biological activities. nih.govsemanticscholar.org
In chemical biology, this compound is a valuable probe for understanding biological pathways, particularly those related to inflammation. Research has demonstrated its ability to inhibit inflammatory responses, providing insights into the molecular targets and mechanisms involved. nih.govsemanticscholar.orgnih.govresearchgate.net Its activity in modulating specific signaling pathways underscores its utility as a tool for chemical biologists seeking to dissect complex cellular processes. nih.govsemanticscholar.orgnih.govresearchgate.net
Overview of Current Research Paradigms and Challenges in this compound Studies
Current research on this compound operates within paradigms that integrate natural product isolation, structural analysis, chemical synthesis, and biological evaluation. Researchers continue to explore diverse plant sources within the Chloranthaceae family and related genera for novel lindenane-type sesquiterpenoids, including potential new derivatives or related compounds to this compound. researchgate.netacs.orgresearchgate.net
A significant research paradigm involves the detailed investigation of the molecular mechanisms underlying the observed biological activities of this compound. This includes studies to identify specific protein targets and signaling pathways modulated by the compound. For instance, recent research has focused on its interaction with the NLRP3 inflammasome and its effects on inflammatory mediators. researchgate.netnih.gov
| Inflammatory Mediator | Effect of this compound in LPS-stimulated RAW264.7 cells |
| Nitric Oxide (NO) | Strongly inhibited production |
| Prostaglandin (B15479496) E2 (PGE2) | Considerably inhibited production |
| Tumor Necrosis Factor α (TNF-α) | Considerably inhibited production |
| Interleukin-1β (IL-1β) | Considerably inhibited production |
| Interleukin-6 (IL-6) | Considerably inhibited production |
Challenges in this compound research include the often complex isolation procedures from natural sources and the relatively low yields obtained. The structural complexity of lindenane sesquiterpenoids also presents challenges for total synthesis, although significant progress has been made in developing synthetic strategies for this class of compounds. sioc-journal.cnresearchgate.netacs.orgresearchgate.net Furthermore, fully elucidating the precise binding sites and downstream effects of this compound within biological systems requires advanced biochemical and cell biology techniques. The need for rigorous studies to confirm mechanisms of action and explore potential therapeutic applications remains a key challenge in translating research findings.
| Pathway/Target Investigated | Observed Effect of this compound in RAW264.7 cells | Citation |
| p38 MAPK | Blocked activation | nih.govsemanticscholar.orgnih.gov |
| c-Jun N-terminal kinase | No significant effect | nih.govsemanticscholar.orgnih.gov |
| Extracellular signal-regulated kinase 1/2 | No significant effect | nih.govsemanticscholar.orgnih.gov |
| MKK3/6 | Suppressed phosphorylation by targeting binding sites | nih.govsemanticscholar.orgnih.gov |
| AP-1 reporter promoters | Decreased luciferase activities | nih.govsemanticscholar.orgnih.gov |
| Inducible nitric oxide synthase (iNOS) | Inhibited expression (transcriptional level) | nih.govsemanticscholar.orgnih.gov |
| Cyclooxygenase-2 (COX-2) | Inhibited expression (transcriptional level) | nih.govsemanticscholar.orgnih.gov |
| TNF-α | Inhibited expression (transcriptional level) | nih.govsemanticscholar.orgnih.gov |
| IL-1β | Inhibited expression (transcriptional level) | nih.govsemanticscholar.orgnih.gov |
| NLRP3 | Covalently binds to the NACHT domain | researchgate.netnih.gov |
| NLRP3-NEK7 interaction | Inhibited | nih.gov |
Despite these challenges, ongoing research continues to uncover the multifaceted biological activities of this compound and its potential as a lead compound for the development of new chemical tools and therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H16O3 |
|---|---|
Molecular Weight |
244.28 g/mol |
IUPAC Name |
(1S,2S,4S,10S,12S,14R)-1,7-dimethyl-11-methylidene-3,5-dioxapentacyclo[8.4.0.02,4.04,8.012,14]tetradec-7-en-6-one |
InChI |
InChI=1S/C15H16O3/c1-6-8-4-11(8)14(3)9(6)5-10-7(2)12(16)17-15(10)13(14)18-15/h8-9,11,13H,1,4-5H2,2-3H3/t8-,9+,11-,13+,14-,15-/m1/s1 |
InChI Key |
ZKAVFYQAEVFXTE-NRLMIDHWSA-N |
SMILES |
CC1=C2CC3C(=C)C4CC4C3(C5C2(O5)OC1=O)C |
Isomeric SMILES |
CC1=C2C[C@H]3C(=C)[C@H]4C[C@H]4[C@@]3([C@H]5[C@@]2(O5)OC1=O)C |
Canonical SMILES |
CC1=C2CC3C(=C)C4CC4C3(C5C2(O5)OC1=O)C |
Synonyms |
chloranthalactone B |
Origin of Product |
United States |
Occurrence, Isolation, and Advanced Structural Elucidation Methodologies for Chloranthalactone B
Natural Occurrence and Phytogeographical Distribution of Chloranthalactone B Sources
This compound is a naturally occurring compound found in specific plant genera within the Chloranthaceae family. Its distribution is linked to the habitats of these botanical sources.
Botanical Origins and Specific Genera (e.g., Sarcandra glabra, Chloranthus japonicus)
This compound has been primarily isolated from plants of the Chloranthaceae family. Notable sources include Sarcandra glabra (Thunb.) Nakai and Chloranthus japonicus Sieb. nih.govresearchgate.net. Sarcandra glabra, also known as Chloranthus glaber, is an evergreen subshrub that serves as a traditional Chinese medicinal herb nih.gov. Chloranthus japonicus is another species within the same family that has been identified as a source of CTB researchgate.nettandfonline.com. Other species within the genus Chloranthus, such as Chloranthus erectus and Chloranthus serratus, have also been reported to contain this compound or related sesquiterpenoids tandfonline.comresearchgate.netrsc.org.
Ecological Factors Influencing this compound Production in Plants
While specific detailed studies on the ecological factors directly influencing this compound production are limited in the provided search results, the distribution of its source plants, such as Sarcandra glabra in Southern China and Southeast Asia, suggests that environmental conditions characteristic of these regions play a role in their growth and, consequently, the production of secondary metabolites like CTB semanticscholar.org. The presence and concentration of secondary metabolites in plants can be influenced by a variety of ecological factors, including light availability, temperature, water availability, nutrient levels in the soil, altitude, and interactions with other organisms (e.g., herbivores, pathogens). Further research would be needed to delineate the precise impact of these factors on CTB biosynthesis.
Advanced Methodologies for Isolation and Purification of this compound
The isolation and purification of this compound from complex plant matrices require sophisticated techniques to obtain the compound in sufficient purity for structural elucidation and biological studies.
Plant material, such as the air-dried powder of Sarcandra glabra, is typically subjected to extraction using solvents like aqueous acetone (B3395972) mdpi.comnih.gov. The resulting crude extract is then often partitioned between different solvents, such as ethyl acetate (B1210297) and water, to separate compounds based on their polarity nih.gov.
Chromatographic Techniques for Complex Mixture Resolution (e.g., HPLC, Preparative HPLC)
Chromatographic methods are indispensable for the separation and purification of this compound from the complex mixtures obtained during extraction. Open-column chromatography using stationary phases like silica (B1680970) gel and Sephadex LH-20 is commonly employed for initial fractionation mdpi.comnih.gov.
High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a key technique for achieving high purity of this compound mdpi.comnih.govpeptide.com. Preparative HPLC allows for the isolation of larger quantities of the target compound compared to analytical HPLC peptide.comgilson.com. The purity of isolated CTB is often assessed using analytical HPLC mdpi.comnih.gov. For example, one study reported obtaining this compound with a purity greater than 95% as determined by HPLC mdpi.com. Solvents commonly used in HPLC for the purification of natural products include mixtures of water and organic solvents like methanol (B129727) or acetonitrile (B52724) nih.govpeptide.com.
Methodological Advancements in Structural Elucidation for this compound and Related Scaffolds
Structural elucidation of natural products like this compound relies on a combination of spectroscopic techniques. Methodological advancements in these areas have been crucial for confirming the structure of CTB and characterizing related lindenane-type sesquiterpenoids.
Mass Spectrometry (MS), particularly Electrospray Ionization Mass Spectrometry (ESIMS) and High-Resolution Mass Spectrometry (HRMS), is used to determine the molecular weight and elemental composition of this compound mdpi.comrsc.org. The pseudo-molecular ion peaks observed in ESIMS confirm the molecular formula mdpi.com.
While not explicitly detailed for this compound itself in the provided snippets, X-ray crystallography is a powerful technique for unequivocally determining the solid-state structure, including stereochemistry, of crystalline compounds nih.goviucr.orgacs.org. This method has been applied to related lindenane-type sesquiterpenoids and their derivatives isolated from Chloranthus species nih.goviucr.org.
The combination of these spectroscopic techniques, often complemented by comparisons with previously reported data for known compounds, allows for the accurate and detailed structural elucidation of this compound and other complex sesquiterpenoids found in its natural sources researchgate.netmdpi.com.
Innovations in Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Multidimensional NMR spectroscopy plays a crucial role in assigning the stereochemistry of complex molecules such as this compound. Techniques like COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide detailed information about the connectivity and spatial relationships between atoms. libretexts.orgwikipedia.org
COSY experiments reveal scalar couplings between protons, indicating which protons are connected through typically two or three bonds. libretexts.orgwikipedia.org TOCSY experiments extend this by showing correlations between all protons within a coupled spin system. libretexts.org NOESY experiments are particularly valuable for stereochemical assignments as they detect through-space correlations between protons that are in close spatial proximity, regardless of the number of bonds separating them. libretexts.orgwikipedia.orgwordpress.com By analyzing the presence and intensity of NOESY cross-peaks, the relative orientation of different parts of the molecule can be determined, aiding in the assignment of stereocenters. For instance, NOESY correlations have been used to establish the relative configurations in related lindenane-type sesquiterpenoids by indicating which protons are cofacial and their relative orientations (e.g., α or β). researchgate.netrhhz.net
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Elucidating Molecular Frameworks and Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) is essential for determining the elemental composition of this compound by providing accurate mass measurements of the molecular ion. ccspublishing.org.cn This precise mass allows for the calculation of possible molecular formulas, which is a critical first step in structural elucidation.
Application of X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is a definitive method for determining the three-dimensional structure of a molecule, including the precise positions of its atoms and, crucially, its absolute configuration. researchgate.net For crystalline compounds, X-ray diffraction analysis of a single crystal can provide unambiguous information about the stereochemistry at each chiral center. ccspublishing.org.cnacs.orgcapes.gov.br The determination of absolute configuration using X-ray crystallography relies on the phenomenon of anomalous dispersion, which leads to measurable differences in the intensity of diffracted beams for enantiomers. researchgate.net The Flack parameter is a key indicator used in this analysis to confirm the absolute structure. ccspublishing.org.cnresearchgate.netiucr.org While obtaining suitable single crystals can sometimes be a challenge, successful X-ray diffraction experiments have been reported for related lindenane sesquiterpenoids, confirming their absolute configurations. ccspublishing.org.cnacs.orgcapes.gov.brresearchgate.net
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) in Conformational Analysis of this compound
Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for studying the conformational properties and absolute configuration of chiral molecules like this compound, particularly when single crystals suitable for X-ray crystallography are not available. fiveable.meslideshare.netmgcub.ac.innih.gov
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance as a function of wavelength. fiveable.memgcub.ac.in ORD measures the change in the rotation of plane-polarized light with wavelength. slideshare.netmgcub.ac.in Both techniques are sensitive to the three-dimensional arrangement of atoms and the presence of chromophores within the molecule. fiveable.memgcub.ac.in The characteristic curves obtained from CD and ORD spectra can be compared to those of compounds with known structures or interpreted using empirical rules and theoretical calculations to gain insights into the conformation and absolute stereochemistry. wordpress.com While the inherent instability of the lindenane ring system can sometimes affect the clarity of ECD (Electronic Circular Dichroism, a type of CD) spectra, these methods remain valuable for conformational analysis and supporting stereochemical assignments. researchgate.net
Computational Chemistry Approaches Complementing Spectroscopic Data for Structural Confirmation (e.g., DFT Calculations)
Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in complementing experimental spectroscopic data for the structural confirmation of natural products. nih.govmdpi.comorientjchem.orgresearchgate.net
Total Synthesis and Synthetic Methodologies for Chloranthalactone B and Its Analogues
Retrosynthetic Strategies for the Complex Chloranthalactone B Core Structure
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by deconstructing the target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.com For this compound and its congeners, this process reveals the critical challenges inherent in their structures and guides the development of effective synthetic strategies.
The core structure of lindenane sesquiterpenoids like this compound is a formidable synthetic challenge due to its novel polycyclic framework, sterically hindered cyclopentane (B165970) ring, and an unusual trans-5/6 ring junction. acs.orgacs.org A primary stereochemical challenge lies in controlling the relative and absolute stereochemistry of the multiple contiguous stereocenters. The thermodynamical instability of the trans-5/6 fused ring system compared to its cis counterpart further complicates synthetic efforts. acs.orgacs.org
In a retrosynthetic approach to the related Chloranthalactone A, a key disconnection involves the γ-alkylidenebutenolide ring (ring D). acs.orgacs.org This suggests that this moiety can be installed late in the synthesis from a suitable precursor. A crucial step in constructing the core tricyclic skeleton is the formation of the cis,trans-3/5/6 system, which has been achieved through a highly diastereoselective intramolecular cyclopropanation. acs.orgacs.orgacs.org This disconnection simplifies the target to a precursor containing a ketone, which can be further deconstructed.
Key Stereochemical Hurdles:
Contiguous Stereocenters: The molecule possesses multiple stereocenters that must be set with precise control.
trans-5/6 Ring Junction: Formation of the thermodynamically less favorable trans-fused six-membered ring is a significant challenge.
Steric Congestion: The compact nature of the polycyclic system can hinder bond formation and influence reactivity.
In planning the synthesis of a complex molecule like this compound, chemists can choose between a linear or a convergent approach.
For the synthesis of the lindenane core, a convergent approach could involve the separate synthesis of a functionalized cyclopentane fragment and a six-membered ring precursor, followed by their strategic union. However, many of the reported syntheses of related chloranthalactones have followed a more linear path, building the complexity sequentially from a single starting material. acs.orgrsc.org
| Synthetic Approach | Description | Advantages | Disadvantages |
| Linear | Step-by-step construction from a single starting material. | Conceptually simpler to plan. | Lower overall yield for long sequences, potential for failure late in the synthesis. |
| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield, more efficient, allows for parallel work. | Requires more complex planning and fragment coupling strategies. |
Derivatization and Analogue Synthesis of this compound for Research Purposes
The synthesis of derivatives and analogues of this compound is crucial for establishing structure-activity relationships (SAR) and for developing probes to investigate its mechanism of action. These synthetic endeavors often involve systematic modifications of the core structure, including the lactone moiety, hydroxyl groups, and alkenes, as well as more profound skeletal reorganizations.
Systematic Modification of the Lactone Moiety
The α,β-unsaturated γ-lactone (butenolide) ring is a key pharmacophore in many bioactive natural products, and its modification in this compound analogues is a primary focus of medicinal chemistry efforts. Strategies for the synthesis of the butenolide motif often involve the oxidation of a precursor furan (B31954) ring. bohrium.com For instance, the conversion of a furan ring in a lindenene-type precursor can be achieved through various oxidation methods, including singlet oxygen oxidation followed by base-induced decomposition of the resulting endoperoxide. bohrium.com The choice of solvent can significantly impact the reaction's outcome, with methanol (B129727) sometimes leading to the formation of a methoxyfuranone, which can be subsequently hydrolyzed to the desired hydroxyfuranone. bohrium.com
Further derivatization of the lactone ring can involve reactions at the α,β-unsaturated system. For example, Michael additions could introduce a variety of substituents at the β-position, altering the electronic and steric properties of the molecule. Additionally, reduction of the double bond or the carbonyl group can provide access to saturated lactones or lactols, respectively, allowing for the exploration of the importance of these functionalities for biological activity. The synthesis of lactone-modified analogues is essential for understanding the role of this moiety in the biological profile of this compound.
| Modification Strategy | Key Reagents/Conditions | Resulting Analogue Type | Reference |
| Furan Oxidation | Singlet Oxygen, Base | Hydroxybutenolide | bohrium.com |
| Michael Addition | Nucleophiles (e.g., thiols, amines) | β-Substituted Lactones | General methodology |
| Double Bond Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C) | Saturated Lactone | General methodology |
| Carbonyl Reduction | Reducing Agents (e.g., NaBH₄) | Lactol | General methodology |
Ring System Rearrangements and Heteroatom Incorporations in this compound Analogues
More profound structural modifications involve the rearrangement of the carbocyclic core or the incorporation of heteroatoms to create novel scaffolds. While specific examples for this compound are not extensively documented, general strategies in natural product synthesis can be extrapolated.
Ring System Rearrangements: Skeletal reorganizations can lead to the formation of novel ring systems, providing access to analogues with significantly altered three-dimensional shapes. rsc.org These transformations can be triggered by acid, base, or photochemical conditions and often proceed through carbocationic or carbanionic intermediates. For complex molecules like this compound, such rearrangements would likely be explored in late-stage synthetic sequences to maximize efficiency.
Practical Considerations in Synthetic Scale-Up for Research Material Supply
The translation of a laboratory-scale synthesis of a complex natural product like this compound to a larger scale suitable for extensive biological evaluation presents a number of practical challenges. rsc.org Key considerations include the cost and availability of starting materials, the safety and scalability of the chemical reactions, and the efficiency of purification methods.
One of the primary hurdles in scaling up natural product synthesis is the often-prohibitive cost of reagents and catalysts, particularly those involving precious metals. rsc.org Process chemists must identify more economical alternatives or develop methods to efficiently recycle expensive catalysts. Furthermore, reactions that are facile on a milligram scale may become problematic at the gram or kilogram scale due to issues with heat transfer, mixing, and reaction time. rsc.org For example, highly exothermic or cryogenic reactions require specialized equipment and careful monitoring to ensure safety and reproducibility.
Biosynthetic Pathways and Metabolic Engineering Strategies for Chloranthalactone B
Proposed Biosynthetic Origins and Key Intermediates of Chloranthalactone B
The biosynthesis of this compound is believed to follow the general pathway established for sesquiterpenoid lactones, starting from simple five-carbon precursors.
All terpenoids, including sesquiterpenoids, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, two distinct pathways are responsible for producing these precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids.
The cytosolic MVA pathway is primarily responsible for the production of sesquiterpenes (C15) and triterpenes (C30). This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid. A series of enzymatic steps subsequently convert mevalonic acid into IPP and DMAPP. For the synthesis of sesquiterpenoids like this compound, one molecule of DMAPP is condensed with two molecules of IPP to form the C15 precursor, farnesyl diphosphate (FPP). This series of reactions is catalyzed by prenyltransferases.
| Pathway | Location | Precursor | Key Intermediate | Primary Output for Sesquiterpenoids |
| Mevalonate (MVA) Pathway | Cytosol | Acetyl-CoA | Mevalonic Acid | Farnesyl Diphosphate (FPP) |
| Methylerythritol Phosphate (MEP) Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 2-C-methyl-D-erythritol 4-phosphate | Geranyl Diphosphate (GPP) |
This table outlines the two primary pathways involved in the biosynthesis of isoprenoid precursors.
The biosynthesis of the characteristic lindenane skeleton of this compound from the linear FPP precursor involves a series of complex enzymatic reactions, primarily catalyzed by sesquiterpene synthases and cytochrome P450 monooxygenases.
The proposed biosynthetic cascade begins with the cyclization of FPP, catalyzed by a specific sesquiterpene synthase. This enzymatic reaction is thought to proceed through a series of carbocationic intermediates, leading to the formation of a germacrene A cation. Subsequent intramolecular rearrangements and cyclizations of this intermediate are postulated to form the core bicyclic structure of the lindenane skeleton.
Following the formation of the initial lindenane hydrocarbon backbone, a series of oxidative modifications are required to introduce the functional groups present in this compound. These reactions are primarily catalyzed by cytochrome P450 enzymes (CYP450s). These enzymes are responsible for introducing hydroxyl groups and ultimately forming the characteristic lactone ring. The formation of the lactone ring is a critical step in the biosynthesis of many bioactive sesquiterpenoids and is often catalyzed by a specific type of CYP450 known as a costunolide (B1669451) synthase or a related enzyme. The precise sequence of these oxidative steps and the specific enzymes involved in the case of this compound are yet to be fully elucidated.
Genetic and Enzymatic Characterization of this compound Biosynthesis
Identifying the genes and characterizing the enzymes responsible for this compound biosynthesis is a key step toward understanding and manipulating its production.
While the specific biosynthetic gene cluster for this compound has not yet been fully identified, genomic studies of Chloranthus spicatus, a plant known to produce lindenane sesquiterpenoids, have provided significant insights. The sequencing of the C. spicatus genome revealed a notable expansion of genes encoding terpene synthases (TPSs), particularly within the TPS-a clade, which is primarily associated with sesquiterpene synthesis. nih.gov This suggests that the genetic machinery for producing a diverse array of sesquiterpenoids, including the lindenane skeleton, is well-established in this species.
Furthermore, the genome of C. spicatus contains a high number of genes from the CYP71 family of cytochrome P450s. nih.gov This family of enzymes is known to be heavily involved in the oxidative modifications of terpenoid backbones, including the formation of lactone rings in sesquiterpene lactones. nih.govmdpi.comnih.gov The co-localization of these TPS and CYP450 genes in the genome could indicate the presence of a biosynthetic gene cluster responsible for the production of this compound and related compounds. Transcriptome analysis of tissues actively producing these compounds would be a crucial next step in pinpointing the specific genes involved.
The functional characterization of the enzymes involved in this compound biosynthesis is an area of active research. Based on the genomic data from C. spicatus and knowledge from other sesquiterpenoid pathways, the key enzymes are predicted to be a lindenane-specific sesquiterpene synthase and several cytochrome P450s.
Sesquiterpene Synthases (TPSs): The initial and critical step in the formation of the lindenane skeleton is catalyzed by a TPS. It is hypothesized that a specific TPS from the TPS-a clade in Chloranthus species is responsible for the cyclization of FPP to a lindenane precursor. Functional characterization would involve cloning the candidate TPS genes, expressing them in a heterologous host (such as E. coli or yeast), and providing FPP as a substrate to identify the resulting sesquiterpene product.
Cytochrome P450s (CYP450s): Following the formation of the hydrocarbon skeleton, a series of CYP450s from the CYP71 clan are likely responsible for the oxidative modifications leading to this compound. tandfonline.com These enzymes would catalyze hydroxylations at specific positions on the lindenane ring and the eventual formation of the lactone moiety. Functional characterization of these enzymes typically involves co-expression in a heterologous system (like yeast or Nicotiana benthamiana) with the identified sesquiterpene synthase to reconstitute the pathway and identify the modified products. nih.govacs.org
Metabolic Engineering and Synthetic Biology Approaches for Enhanced this compound Production
The elucidation of the biosynthetic pathway of this compound opens up possibilities for its enhanced production using metabolic engineering and synthetic biology. escholarship.org These approaches aim to overcome the limitations of relying on natural plant sources, which can be slow and yield low quantities of the desired compound.
One promising strategy is the heterologous production of this compound in microbial hosts such as Saccharomyces cerevisiae (yeast) or Escherichia coli. osti.gov This involves transferring the identified biosynthetic genes (sesquiterpene synthase and cytochrome P450s) from Chloranthus into these microorganisms. To achieve high yields, several metabolic engineering strategies can be employed:
Optimization of Precursor Supply: The endogenous MVA pathway in yeast can be upregulated to increase the pool of FPP, the precursor for all sesquiterpenoids. nih.govmdpi.com This can be achieved by overexpressing key enzymes of the MVA pathway, such as HMG-CoA reductase.
Enhancing Enzyme Activity: The plant-derived enzymes, particularly cytochrome P450s, often require a compatible cytochrome P450 reductase (CPR) for optimal activity. Co-expressing a suitable CPR, either from the native plant or from the microbial host, can significantly improve the efficiency of the oxidative steps.
Compartmentalization and Scaffolding: Engineering the subcellular localization of the biosynthetic enzymes can also enhance production. For example, targeting the pathway to specific organelles like the mitochondria or endoplasmic reticulum can increase local substrate concentrations and prevent the diffusion of toxic intermediates.
Fermentation Optimization: The cultivation conditions of the engineered microbes can be optimized in bioreactors to maximize the production of this compound. This includes controlling parameters such as temperature, pH, and nutrient feed.
Heterologous Expression in Model Microorganisms
The successful heterologous expression of a biosynthetic pathway in a model microorganism, such as Escherichia coli or Saccharomyces cerevisiae, is contingent upon the identification and functional characterization of all the necessary biosynthetic genes. As the genes responsible for this compound synthesis have not been reported, there are no studies on their transfer and expression in a heterologous host. Consequently, information regarding suitable microbial chassis, codon optimization, promoter selection, and protein expression levels for the enzymes in the this compound pathway is unavailable.
Precursor Feeding and Strain Optimization Studies
Precursor feeding studies, which can enhance the yield of a target compound by supplying key intermediates, and strain optimization, which involves genetic modifications to the host to improve metabolic flux, are both dependent on a known biosynthetic pathway. Without the knowledge of the immediate precursors to this compound or the rate-limiting steps in its biosynthesis, targeted precursor feeding and rational strain engineering are not feasible. As a result, there are no documented studies detailing efforts to improve this compound production through these metabolic engineering techniques.
Biological Activities and Molecular Mechanisms of Chloranthalactone B Excluding Human Clinical Data
Anti-inflammatory Modulatory Activities of Chloranthalactone Bresearchgate.netctdbase.orgresearchgate.netqmclab.comnih.govnih.gov
Chloranthalactone B has demonstrated significant anti-inflammatory effects in in vitro models, primarily through the modulation of pro-inflammatory mediators and signaling pathways.
Regulation of Pro-inflammatory Mediators (e.g., NO, PGE2, TNF-α, IL-1β, IL-6) in in vitro Modelsresearchgate.net
Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that this compound strongly inhibits the production of key pro-inflammatory mediators. These include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) mdpi.comresearchgate.netresearchgate.net. The inhibition of these mediators by CTB occurs in a dose-dependent manner researchgate.net. Reverse-transcription polymerase chain reaction and Western blot analyses have further confirmed that CTB inhibits the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β at the transcriptional level mdpi.comresearchgate.netontosight.ai.
Here is a summary of the effects of CTB on pro-inflammatory mediators in LPS-stimulated RAW264.7 cells:
| Mediator | Effect of LPS Stimulation | Effect of CTB Treatment (vs. LPS alone) | Mechanism |
| NO | Significantly increased | Dramatically inhibited (dose-dependent) researchgate.net | Inhibits iNOS expression (transcriptional) mdpi.comresearchgate.netontosight.ai |
| PGE2 | Significantly increased | Considerably inhibited mdpi.comresearchgate.net | Inhibits COX-2 expression (transcriptional) mdpi.comresearchgate.netontosight.ai |
| TNF-α | Significantly increased | Considerably inhibited mdpi.comresearchgate.net | Inhibits TNF-α expression (transcriptional) mdpi.comresearchgate.netontosight.ai |
| IL-1β | Significantly increased | Considerably inhibited mdpi.comresearchgate.net | Inhibits IL-1β expression (transcriptional) mdpi.comresearchgate.netontosight.ai |
| IL-6 | Significantly increased | Considerably inhibited mdpi.comresearchgate.net | Inhibits IL-6 production mdpi.comresearchgate.netresearchgate.net |
Impact on Inflammatory Signaling Pathways (e.g., NF-κB, MAPK, AP-1)researchgate.netnih.gov
This compound exerts its anti-inflammatory effects by influencing key signaling pathways involved in the inflammatory response. Studies indicate that CTB inhibits the production of inflammatory mediators by inhibiting the AP-1 and p38 MAPK pathways mdpi.comresearchgate.netontosight.ai. CTB has been shown to block the activation of p38 mitogen-activated protein kinase (MAPK) but not c-Jun N-terminal kinase or extracellular signal-regulated kinase 1/2 mdpi.comresearchgate.netontosight.ai. Furthermore, CTB suppressed the phosphorylation of MKK3/6 by targeting binding sites via the formation of hydrogen bonds mdpi.comresearchgate.net. While CTB inhibits AP-1 activation in a concentration-dependent manner in LPS-stimulated RAW264.7 cells, it did not suppress LPS-induced NF-κB luciferase activity nih.gov.
Identification of Cellular Targets and Receptor Interactions in Anti-inflammatory Actionresearchgate.net
Research suggests that this compound may exert its anti-inflammatory effects through specific cellular targets. One proposed mechanism involves the covalent binding of this compound to the NACHT domain of NLRP3, which attenuates NLRP3-driven inflammation researchgate.netmedchemexpress.eu. This interaction with NLRP3 can inhibit its assembly and activation, subsequently reducing the production of inflammatory mediators medchemexpress.eu. While the interaction with NLRP3 has been highlighted, further research is needed to fully elucidate all cellular targets and receptor interactions involved in CTB's anti-inflammatory action.
Anticancer Potential of this compound (pre-clinical in vitro and animal models)researchgate.netqmclab.comnih.gov
Sesquiterpenoids, including lindenane-type sesquiterpenoids like this compound, are considered a promising source of novel antitumor agents due to their multi-target pharmacological effects on processes associated with tumor progression. Sarcandra glabra, the source of CTB, is used in traditional Chinese medicine for its anti-tumor properties researchgate.netresearchgate.net.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
While the provided search results primarily focus on the anti-inflammatory mechanisms of this compound, related sesquiterpene lactones have demonstrated anticancer effects through the induction of apoptosis and cell cycle arrest in various cancer cell lines. For example, some sesquiterpene lactones induce apoptosis by modulating signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK, which are often deregulated in cancer. They can also inhibit the NF-κB pathway, reducing the expression of genes related to proliferation and stemness. An acidic polysaccharide from S. glabra has been shown to trigger a MAPK-mediated intrinsic apoptosis pathway, impeding tumor growth in human and murine models researchgate.net. Further specific research on this compound is needed to fully detail its mechanisms for inducing apoptosis and cell cycle arrest.
Inhibition of Cell Proliferation and Metastasis Pathways
Sesquiterpene lactones have also been shown to inhibit cell proliferation and metastasis pathways in cancer models. This can occur through various mechanisms, including the blockade of proneural-mesenchymal transition, which is involved in cell motility and invasion. Some sesquiterpene lactones effectively block the capacity of tumor cells for high motility, invasion, spheroid growth, colony formation, and adhesion to the extracellular matrix. While the broad category of sesquiterpene lactones shows this potential, specific data detailing this compound's direct impact on these pathways for cancer is less prominent in the provided results compared to its anti-inflammatory effects. However, the traditional use of S. glabra for anti-tumor purposes researchgate.net and the known activities of related compounds suggest this is an area of potential for CTB.
Molecular Targets and Signaling Cascades Involved in Anticancer Effects (e.g., STAT3, Akt)
Research indicates that sesquiterpene lactones, including those with lindenane structures, possess potential anti-tumor effects and can modulate various processes associated with tumor growth and metastasis mdpi.comresearchgate.net. While the specific molecular targets of this compound in cancer are still under investigation, studies on related sesquiterpene lactones provide insights into potential mechanisms. For instance, alantolactone, another sesquiterpene lactone, has been shown to suppress the signal transducer and activator of transcription 3 (STAT3) signaling pathway in triple-negative breast cancer cells (MDA-MB-231) by reducing STAT3 phosphorylation, nuclear translocation, and DNA binding nih.gov. STAT3 and Akt signaling pathways are frequently implicated in cancer cell proliferation, survival, and drug resistance researchgate.netaustinpublishinggroup.com. Inhibition of macrophage activation, which can be involved in inflammatory diseases and cancer, appears to be an important therapeutic target nih.govsemanticscholar.org. This compound has been shown to inhibit the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages by inhibiting the activation of activator protein (AP)-1 and the phosphorylation of p38 mitogen-activated protein kinase (MAPK) nih.govsemanticscholar.org. Although direct evidence linking this compound's effects on AP-1 and p38 MAPK to its anticancer activity was not explicitly found in the search results, these pathways are known to play roles in cellular processes relevant to cancer progression nih.govphysiology.org.
Synergistic Effects with Established Anticancer Agents in Pre-clinical Settings
Antimicrobial and Antiviral Properties of this compound (in vitro studies)
This compound has demonstrated antimicrobial activity in in vitro studies researchgate.net.
Antifungal Activities and Mechanisms
In vitro evaluation of this compound revealed selective antifungal effects against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 64 µg/mL researchgate.net. While the detailed mechanisms of its antifungal action were not extensively described in the provided snippets, molecular docking analysis suggested strong interactions between this compound and microbial target proteins, which could contribute to its antimicrobial effects researchgate.net.
Antibacterial Activities and Underlying Mechanisms
This compound has shown selective antibacterial activity in vitro. It exhibited effects against Staphylococcus aureus (MIC = 32 µg/mL) and Enterococcus faecalis (MIC = 64 µg/mL), but showed no inhibition against Escherichia coli and Pseudomonas aeruginosa in one study researchgate.net. Molecular docking analysis indicated strong interactions between this compound and microbial target proteins, including high binding affinity with specific proteins (e.g., 1IYL, 1JIJ, 2WE5) through hydrogen bonding researchgate.net. These interactions suggest potential mechanisms involving the disruption of essential bacterial processes researchgate.net. General mechanisms of antibacterial activity by natural compounds can include inhibition of cell wall synthesis, alteration of cell membrane permeability, and inhibition of metabolism, nucleic acid, and protein synthesis mdpi.com.
Table 1: In vitro Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
| Staphylococcus aureus | 32 |
| Enterococcus faecalis | 64 |
| Candida albicans | 64 |
| Escherichia coli | No inhibition |
| Pseudomonas aeruginosa | No inhibition |
Data derived from search result researchgate.net.
Antiviral Activities against Specific Pathogens
While Sarcandra glabra extracts have shown antiviral activities, including against the H1N1 influenza virus and moderate to strong inhibitory activities against Cathepsin L and HIV-1 proteases in vitro, specific in vitro antiviral activity of isolated this compound against particular pathogens was not detailed in the provided search results mdpi.com. However, other sesquiterpene lactones have demonstrated in vitro antiviral activity against Hepatitis B virus by suppressing the expression of viral antigens in cell lines nih.gov.
Immunomodulatory Effects of this compound (in vitro/animal models)
This compound has been investigated for its immunomodulatory effects. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages (an in vitro model for studying inflammation and immune responses), this compound strongly inhibited the production of nitric oxide (NO) and pro-inflammatory mediators such as prostaglandin E2, tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and IL-6 nih.govmdpi.comsemanticscholar.org. It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level and decreased the luciferase activities of AP-1 reporter promoters nih.govsemanticscholar.org. Furthermore, this compound blocked the activation of p38 MAPK and suppressed the phosphorylation of MKK3/6 nih.govsemanticscholar.org. These findings suggest that this compound exerts anti-inflammatory and potentially immunomodulatory effects by modulating key signaling pathways in immune cells nih.govsemanticscholar.org. A recent study also suggests that this compound covalently binds to the NACHT domain of NLRP3 to attenuate NLRP3-driven inflammation mdpi.comresearchgate.netresearchgate.net. NLRP3 inflammasome is a crucial component of the innate immune response involved in the production of pro-inflammatory cytokines researchgate.net. While the search results primarily focused on in vitro studies in macrophages, the plant S. glabra is traditionally valued for its immunomodulatory properties nih.gov.
Table 2: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Inflammatory Mediator | Effect of this compound |
| Nitric Oxide (NO) | Strongly inhibited production |
| Prostaglandin E2 | Strongly inhibited production |
| TNF-α | Strongly inhibited production/expression |
| IL-1β | Strongly inhibited production/expression |
| IL-6 | Strongly inhibited production |
| iNOS | Inhibited expression |
| COX-2 | Inhibited expression |
Data derived from search results nih.govmdpi.comsemanticscholar.org.
Modulation of Immune Cell Function and Activation
Research indicates that this compound (CTB) can modulate the function and activation of immune cells, particularly macrophages. nih.govsemanticscholar.orgnih.gov Macrophages are key effector cells in both specific and non-specific immune responses during inflammation. nih.govsemanticscholar.org Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that CTB can significantly inhibit the production of pro-inflammatory mediators. nih.govsemanticscholar.orgnih.gov
Specifically, CTB has been observed to strongly inhibit the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and IL-6 in LPS-activated RAW264.7 cells. nih.govmdpi.comsemanticscholar.orgnih.gov These mediators play crucial roles in the inflammatory response. nih.govsemanticscholar.org
The inhibitory effects of CTB on inflammatory mediators appear to occur at the transcriptional level. nih.govsemanticscholar.orgnih.gov Studies have confirmed that CTB inhibits the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-1β at the mRNA level. nih.govsemanticscholar.orgnih.gov Furthermore, CTB has been shown to decrease the luciferase activities of activator protein (AP)-1 reporter promoters. nih.govsemanticscholar.orgnih.gov
The molecular mechanisms underlying these effects involve the inhibition of specific signaling pathways. CTB has been found to block the activation of p38 mitogen-activated protein kinase (MAPK), but not c-Jun N-terminal kinase (JNK) or extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govsemanticscholar.orgnih.gov The inhibition of the p38 MAPK pathway is suggested to be mediated by the suppression of MKK3/6 phosphorylation through targeting binding sites via hydrogen bond formation. nih.govsemanticscholar.orgnih.gov These findings suggest that CTB inhibits the production of inflammatory mediators by inhibiting the AP-1 and p38 MAPK pathways. nih.govsemanticscholar.orgnih.gov
Additionally, this compound has been reported to covalently bind to the NACHT domain of NLRP3, thereby attenuating NLRP3-driven inflammation. mdpi.combvsalud.org The NLRP3 inflammasome is a crucial component of the innate immune response that regulates caspase-1 activation and the production of pro-inflammatory cytokines like IL-1β and IL-18. researchgate.net
Table 1: Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW264.7 Cells
| Mediator | Effect of CTB Treatment (vs. LPS control) | Mechanism | Source |
| NO | Significantly inhibited | Inhibition of iNOS expression (transcriptional) | nih.govmdpi.comsemanticscholar.orgnih.gov |
| PGE₂ | Considerably inhibited | Inhibition of COX-2 expression (transcriptional) | nih.govmdpi.comsemanticscholar.orgnih.gov |
| TNF-α | Considerably inhibited | Inhibition of TNF-α expression (transcriptional), Inhibition of AP-1 and p38 MAPK pathways | nih.govmdpi.comsemanticscholar.orgnih.gov |
| IL-1β | Considerably inhibited | Inhibition of IL-1β expression (transcriptional), Inhibition of AP-1 and p38 MAPK pathways, Attenuation of NLRP3 inflammasome | nih.govmdpi.comsemanticscholar.orgnih.govmdpi.combvsalud.orgresearchgate.net |
| IL-6 | Considerably inhibited | Inhibition of IL-6 expression (transcriptional), Inhibition of AP-1 and p38 MAPK pathways | nih.govmdpi.comsemanticscholar.orgnih.gov |
Influence on Adaptive and Innate Immune Responses
This compound's influence on the adaptive and innate immune responses is primarily demonstrated through its impact on inflammatory processes, which involve components of both systems. nih.gov The innate immune system provides a rapid, non-specific initial defense, while the adaptive immune system mounts a specific, delayed response with immunological memory. khanacademy.orgyoutube.comwikipedia.org Macrophages, key targets of CTB's anti-inflammatory effects, are integral to the innate immune response and also play a role in activating the adaptive system through antigen presentation. nih.govyoutube.commhmedical.com
By inhibiting the production of pro-inflammatory cytokines and mediators like TNF-α, IL-1β, IL-6, NO, and PGE₂, CTB modulates the initial innate immune response triggered by stimuli such as LPS. nih.govmdpi.comsemanticscholar.orgnih.gov This modulation can influence the downstream cascade of events that would typically involve the recruitment and activation of other immune cells. mhmedical.com
Furthermore, the finding that CTB attenuates NLRP3-driven inflammation highlights its impact on a critical component of the innate immune system. mdpi.combvsalud.orgresearchgate.net The NLRP3 inflammasome's activation is involved in various inflammatory disorders and contributes to innate immune-mediated inflammation. researchgate.net
While the direct effects of this compound on adaptive immune cells like T and B lymphocytes are not as extensively documented in the provided search results as its effects on macrophages, the interplay between the innate and adaptive immune systems suggests that modulating the innate response can indirectly influence adaptive immunity. youtube.commhmedical.comnih.gov For instance, antigen-presenting cells of the innate system, such as macrophages and dendritic cells, are crucial for activating the adaptive immune system. youtube.commhmedical.com By reducing inflammation and the production of certain cytokines, CTB could potentially impact the signals that influence T and B cell activation and differentiation. khanacademy.orgyoutube.comwikipedia.orgnih.govallcells.comassaygenie.comreactome.org
Emerging Biological Activities of this compound (pre-clinical)
Neuroprotective Properties and Associated Mechanisms
Some research suggests potential neuroprotective properties for compounds from the Chloranthus genus, and this compound may be among the active constituents contributing to such effects, although direct studies specifically on this compound's neuroprotection are less prevalent in the immediate search results than its anti-inflammatory effects. arabjchem.orgresearchgate.net Neuroinflammation is implicated in various neurodegenerative diseases, and the anti-inflammatory activity of CTB could contribute to neuroprotection by reducing inflammation in the nervous system. researchgate.netresearchgate.net For example, the NLRP3 inflammasome, which CTB inhibits, is involved in neurodegenerative diseases. researchgate.net
While specific mechanisms of neuroprotection for this compound are not detailed in the provided results, studies on other natural compounds with neuroprotective effects often involve mechanisms such as reducing oxidative stress, inhibiting apoptosis, and modulating inflammatory pathways – mechanisms that align with some of the known activities of sesquiterpene lactones. mdpi.comdntb.gov.uafrontiersin.org
Antioxidant Activities and Reactive Oxygen Species Modulation
This compound has been noted in the context of studies investigating antioxidant activities. mdpi.comdntb.gov.uadntb.gov.ua Reactive oxygen species (ROS) are involved in various physiological and pathological processes, including inflammation and oxidative stress. frontiersin.org The ability to modulate ROS levels is a key aspect of antioxidant activity. frontiersin.org
Some sesquiterpene lactones have been shown to decrease ROS production. mdpi.comsemanticscholar.org While the provided results mention CTB in relation to antioxidant activity and ROS modulation, detailed mechanisms specifically for CTB are not fully elucidated in these snippets. mdpi.comdntb.gov.uadntb.gov.ua However, its anti-inflammatory effects, particularly the inhibition of pathways like p38 MAPK and AP-1, which can be activated by oxidative stress, suggest a potential link between its anti-inflammatory and antioxidant properties. nih.govsemanticscholar.orgnih.govfrontiersin.org
Antiparasitic Potentials
The potential antiparasitic activities of compounds from plants containing this compound have been explored. Extracts from Chloranthus japonicus have been assayed for cytotoxic and antiparasitic activities against Leishmania amazoniensis and L. braziliensis promastigotes. researcher.life While some metabolites from the extract showed moderate cytotoxicity, the provided abstract indicates that metabolites 1-3 and 5 were not responsible for the antileishmanial effect of the extract. researcher.life this compound is a known component of Chloranthus japonicus. mdpi.com
Another study mentioned testing isolated compounds, including Chloranthalactone A, from Hedyosmum angustifolium for anti-leishmanial activity against Leishmania amazonensis and L. infantum, as well as against Plasmodium falciparum. researchgate.net Chloranthalactone A and B are structurally related lindenane sesquiterpenoids. researchgate.net While Chloranthalactone A was tested in this instance, the results for this compound's direct antiparasitic activity are not explicitly detailed in the provided snippets, though the broader investigation of related compounds and plant extracts suggests this as an area of pre-clinical exploration. researcher.liferesearchgate.netcolab.wsnih.gov
Structure Activity Relationship Sar Studies of Chloranthalactone B and Its Analogues
Identification of Key Pharmacophoric Features within the Chloranthalactone B Scaffold
Pharmacophoric features are the essential structural elements of a molecule that are responsible for its biological activity through interaction with a biological target. nih.govembl.org While specific detailed pharmacophore models for this compound are not extensively described in the provided search results, the core lindenane sesquiterpenoid scaffold, including its characteristic cis, trans-3/5/6 tricyclic skeleton, is recognized as the fundamental structural basis. researchgate.netacs.org The presence of the α,β-unsaturated lactone ring is also highlighted as a significant feature of lindenane-type sesquiterpenoids and eudesmanolides, which are related compounds with reported bioactivities. mdpi.comnih.govsemanticscholar.org Studies on related compounds suggest that functional groups, chemical configuration, and features like hydrogen bond acceptors and hydrophobic groups are important for activity. nih.govembl.org
Systematic Analysis of Structural Modifications on Biological Activity
Role of the Lactone Ring System and its Chemical Environment
The five-membered α,β-unsaturated lactone ring is a prominent feature of this compound. mdpi.comsemanticscholar.org Sesquiterpene lactones, in general, are known for their diverse biological activities, including anti-inflammatory properties. mdpi.comnih.gov The α,β-unsaturated carbonyl group within the lactone ring is often implicated in biological activity through Michael addition reactions with biological nucleophiles. While the provided results confirm the presence and characterization of this lactone ring in this compound, detailed SAR studies specifically focusing on modifications solely to this ring system and their impact on activity are not explicitly detailed. However, the presence of this moiety is characteristic of the active lindenane and eudesmane-type sesquiterpenoids found in S. glabra. mdpi.comnih.gov
Significance of Stereochemistry and Chiral Centers in Bioactivity
This compound possesses multiple chiral centers due to its complex polycyclic structure. rsc.orgresearchgate.net Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in determining how a molecule interacts with biological targets, and thus significantly influences bioactivity. nih.gov The synthesis of enantiopure forms and diastereomers of lindenane-type sesquiterpenoids, including analogues of chloranthalactones, has been a focus of research, indicating the importance of controlling stereochemistry to potentially yield compounds with specific or enhanced activities. researchgate.netacs.orgrsc.orgresearchgate.net For instance, studies on the synthesis of (+)-chloranthalactone F, a related dimer, highlight the presence of twelve stereogenic centers, emphasizing the stereochemical complexity of this class of compounds. researchgate.netuniupo.it While direct comparative studies on the bioactivity of different stereoisomers of this compound are not detailed in the search results, the emphasis on stereocontrol in their synthesis underscores its likely importance in their biological profiles.
Impact of Peripheral Substituents and Functional Group Orientations
The impact of substituents and their spatial orientation on the biological activity of this compound and its analogues is another crucial aspect of SAR. While the core lindenane structure is fundamental, variations in peripheral groups can modulate activity. The search results mention the isolation of various lindenane-type sesquiterpenoids and their derivatives from S. glabra and Chloranthus species, which exhibit different substitution patterns. nih.govjst.go.jpresearchgate.netnih.govresearchgate.netfrontiersin.org These variations include hydroxylations, epoxidations, and glycosylation, as seen in compounds like sarcaglabosides and other chloranthalactone derivatives. nih.govjst.go.jpnih.gov The differing bioactivities observed among these naturally occurring analogues suggest that the nature and position of these substituents significantly influence their pharmacological properties. For example, this compound itself shows anti-inflammatory and antimicrobial activities, while other analogues might exhibit different or additional bioactivities like antitumor effects. mdpi.comnih.govsemanticscholar.orgresearchgate.nettapchiduoclieu.vnrsc.org Although specific data tables detailing the impact of individual substituent changes on activity are not provided in the search results, the structural diversity of isolated lindenane sesquiterpenoids implies a rich area for SAR exploration.
Computational Chemistry Approaches in SAR Prediction and Lead Optimization
Computational chemistry plays a vital role in modern SAR studies and the optimization of lead compounds. researchgate.netembl.orgbioscipublisher.com Techniques such as molecular docking and QSAR modeling can predict how molecules interact with biological targets and estimate their activity based on their structure. researchgate.netembl.orgbioscipublisher.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are computational methods used to predict the preferred orientation and binding affinity of a ligand (like this compound) to a protein target. embl.orgbioscipublisher.com This provides insights into the potential molecular mechanisms of action and helps identify key interactions between the compound and its target site. Molecular docking studies have been performed for this compound to investigate its potential targets. For instance, molecular modeling suggested that this compound could inhibit MKK3 and MKK6 by docking to their binding sites with predicted interaction energies. mdpi.com In antimicrobial studies, molecular docking analysis showed strong interactions between this compound and microbial target proteins, exhibiting high binding affinity with specific proteins like 1IYL, 1JIJ, and 2WE5. researchgate.nettapchiduoclieu.vn These computational studies support the observed biological activities and provide a basis for further rational design of analogues with improved efficacy or selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity. QSAR models aim to predict the activity of new, untested compounds based on their molecular descriptors, which quantify various physicochemical and structural properties. These models can be regression-based, predicting a quantitative measure of activity, or classification-based, predicting whether a compound is active or inactive.
Despite the general applicability of QSAR methods in drug discovery and toxicology, and the known biological activities of this compound libretexts.orglibretexts.org, specific published research detailing the development and application of QSAR models specifically for predicting the biological activity of this compound and a series of its analogues was not identified in the consulted literature. Therefore, specific data tables or detailed research findings related to QSAR modeling for this compound activity prediction cannot be presented here.
In silico Screening and Virtual Library Design for this compound Analogues
In silico screening, also known as virtual screening, involves using computational methods to search large databases of chemical compounds to identify potential hits with desired biological activity. This approach can be either structure-based, requiring the 3D structure of the biological target, or ligand-based, relying on the properties of known active compounds. Virtual library design, a related computational technique, focuses on creating libraries of novel chemical structures with a high probability of possessing desired properties, often by generating analogues of known active compounds.
Analytical Methodologies for Research on Chloranthalactone B in Complex Biological Systems Excluding Human Clinical Samples
Development of Hyphenated Analytical Techniques for Detection and Quantification (e.g., LC-MS/MS, GC-MS)
Hyphenated analytical techniques, which combine separation methods with detection methods, are indispensable for the analysis of Chloranthalactone B in biological samples. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are prominent examples of such techniques. These methods allow for the separation of this compound from the complex biological matrix before its detection and quantification by mass spectrometry.
LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is widely used for the analysis of a broad range of compounds, including those that are polar and non-volatile, making it suitable for many biomolecules. patsnap.com In LC-MS, the sample is dissolved in a liquid solvent and separated based on its interaction with a chromatographic column before entering the mass spectrometer. patsnap.com This technique offers versatility and the ability to analyze complex mixtures and identify novel compounds. patsnap.com High-resolution mass spectrometry and tandem mass spectrometry further enhance LC-MS capabilities, providing detailed structural information and quantitative data. patsnap.com LC-MS/MS enables reliable determination of analyte concentrations in complex biological samples like plasma, serum, and urine. mdpi.com
GC-MS, while requiring analytes to be volatile and thermally stable, is highly effective for the analysis of small, volatile organic compounds and is known for its high sensitivity and ability to provide excellent separation and identification. patsnap.com For compounds that are not inherently volatile, derivatization steps can be employed to make them amenable to GC-MS analysis, although this can add complexity. patsnap.com Despite the rise of LC-MS/MS, GC-MS/MS has historically played a pivotal role in the identification and quantification of various compounds in biological samples. nih.gov
The choice between LC-MS and GC-MS for this compound analysis depends on the specific physicochemical properties of the compound and the nature of the biological matrix. Given that this compound is a lindenane-type sesquiterpenoid nih.gov, LC-MS or LC-MS/MS is likely to be the more suitable technique due to its compatibility with less volatile compounds compared to GC-MS. patsnap.com
Research findings often rely on these hyphenated techniques. For instance, LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) methods have been developed for the simultaneous quantification of bioactive constituents, including sesquiterpenoids, in plant extracts, which could potentially be adapted for analyzing this compound in biological systems. rsc.org
Challenges in Metabolite Profiling and Biodistribution Studies of this compound in Animal Models
Metabolite profiling and biodistribution studies in animal models are essential for understanding how this compound is processed and distributed within a living organism. Metabolite profiling involves the systematic study of small molecules (metabolites) in a biological system, providing insights into metabolic changes induced by a compound. creative-proteomics.commdpi.com Biodistribution studies track where a compound travels and accumulates in various organs and tissues over time. ibtbioservices.comrdcthera.comwikipedia.org
Several challenges exist in these studies for compounds like this compound in complex biological systems. Biological matrices (e.g., plasma, urine, tissues) are inherently complex, containing a vast array of endogenous metabolites that can interfere with the detection and quantification of the analyte and its metabolites. ijpsjournal.com This complexity necessitates efficient sample preparation techniques to isolate and concentrate the target compounds while removing interfering substances. ijpsjournal.com
Metabolite profiling of this compound requires identifying and characterizing its metabolic transformation products, which can be present at low concentrations and may have similar structures to the parent compound or other endogenous molecules. Advanced mass spectrometric techniques and comprehensive databases are needed for accurate metabolite identification. nuvisan.com Understanding metabolic pathways is crucial for predicting how a compound will behave in vivo. nuvisan.com
Biodistribution studies in animal models involve administering the compound and then analyzing its presence and concentration in different tissues and organs at various time points. ibtbioservices.comwikipedia.org This requires sensitive analytical methods capable of detecting the compound in diverse matrices, which can range from blood and urine to solid tissues with varying compositions. nih.gov Challenges include achieving sufficient sensitivity to detect low concentrations in certain tissues and accurately quantifying the compound in matrices that may pose ionization suppression or enhancement effects in mass spectrometry. Customized study designs are often needed, considering factors like the compound's properties, administration route, and target tissues. ibtbioservices.com Animal models themselves can introduce variability, and selecting the appropriate model is crucial for the translatability of findings. ibtbioservices.comrdcthera.comminervaimaging.com
Despite these challenges, advancements in analytical techniques and study designs continue to improve the accuracy and reliability of metabolite profiling and biodistribution studies in animal models. nih.gov
Advancements in Micro-extraction and Sample Preparation Techniques for this compound Analysis
Sample preparation is a critical bottleneck in the analysis of biological samples due to their complexity. ijpsjournal.comnih.gov Efficient sample preparation is essential to clean up the matrix, concentrate the analyte, and make it compatible with the chosen analytical technique. ijpsjournal.com Advancements in micro-extraction and sample preparation techniques have significantly improved the analysis of compounds like this compound in biological matrices.
Micro-extraction techniques are miniaturized sample preparation methods that aim to reduce solvent consumption, sample volume, and preparation time while enhancing sensitivity and selectivity. nih.govmdpi.comresearchgate.net Solid-phase microextraction (SPME) is a key example, which integrates sampling, isolation, and enrichment into a single step. mdpi.comresearchgate.net SPME involves the partitioning of the analyte between a stationary phase coated on a fiber or other device and the sample matrix. mdpi.comresearchgate.net This technique can be used for direct sampling of biological systems, including in vivo analysis. chromatographyonline.com Bio-SPME, specifically, has seen developments for direct sampling of biological systems for subsequent analysis, offering advantages such as reduced animal use and simpler procedures compared to traditional methods like ultrafiltration or microdialysis. chromatographyonline.com Different configurations of bio-SPME devices have been developed for analyzing small volumes of biofluids. chromatographyonline.com
Other micro-extraction techniques include stir bar sorptive extraction and liquid-phase microextraction methods. nih.gov These techniques, along with advancements in traditional methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), contribute to more efficient and greener sample preparation procedures for bioanalysis. ijpsjournal.comnih.gov LLE involves the extraction of analytes from one liquid phase to an immiscible organic solvent, aiding in sample cleanup. ijpsjournal.com SPE utilizes a solid stationary phase to selectively retain analytes while the matrix components are washed away. ijpsjournal.com
The development of these advanced sample preparation techniques is crucial for improving the sensitivity, accuracy, and throughput of analytical methods used for the research of this compound in complex biological systems. They help in overcoming matrix effects and achieving the low limits of detection required for studying the compound's behavior at relevant biological concentrations.
Chemoecological Roles and Environmental Distribution Patterns of Chloranthalactone B
Ecological Significance of Chloranthalactone B in Plant-Plant and Plant-Pathogen Interactions
The ecological significance of secondary metabolites like this compound in plant interactions is a key area of research in chemical ecology. Plants utilize a diverse array of chemical compounds to mediate their relationships with other organisms, including both other plants and pathogens. numberanalytics.comagrilife.org These interactions can be either negative or positive, influencing community structure and dynamics. nsf.gov
While direct studies specifically detailing this compound's role in mediating interactions between plants or between plants and pathogens are not extensively reported in the immediate search results, the broader context of sesquiterpenoids and plant defense mechanisms provides insight. Sesquiterpenoids, as a class of compounds that includes CTB, are known to play significant roles in plant defense against herbivores and pathogens. nih.govuca.es They can act as toxins or deterrents, affecting the feeding, growth, and survival of herbivores. nih.gov In the context of plant-pathogen interactions, plants have evolved sophisticated defense mechanisms, including the production of secondary metabolites, to cope with various pathogens. mpg.de These defense mechanisms can be constitutive or induced upon attack. nih.govwikipedia.org
Research on Sarcandra glabra, a source of this compound, highlights its traditional use for treating inflammation, which is a biological process often linked to defense responses in both animals and plants. mdpi.comnih.gov Although the studies on CTB from S. glabra primarily focus on its anti-inflammatory effects in mammalian cell lines, this biological activity hints at a potential role in modulating defense-related pathways that might also be present in plants. mdpi.comnih.govsemanticscholar.orgmedchemexpress.comarctomsci.comnih.gov
Role of this compound in Allelopathy and Defense Mechanisms
Allelopathy is a biological phenomenon where one plant produces biochemicals that influence the growth, survival, and reproduction of other plants. nsf.govyoutube.com These chemicals, known as allelochemicals, can have inhibitory or stimulatory effects. nsf.gov Allelopathy is considered a form of plant-plant interference and can significantly influence the distribution and composition of plant communities. nsf.govyoutube.comcirad.fr
While the search results indicate that some species within the Chloranthus genus exhibit allelopathic properties, specifically C. odorata being highly allelopathic and suppressing the growth of certain cash crops, a direct link explicitly stating this compound as the primary allelochemical responsible for these effects is not definitively established in the provided text. researchgate.net However, the presence of sesquiterpenoids like CTB in allelopathic plants suggests they could contribute to this phenomenon. nih.govuca.es
In terms of defense mechanisms, plants employ a combination of physical barriers and chemical compounds to protect themselves against biotic stresses such as herbivores and pathogens. numberanalytics.comnih.gov Secondary metabolites, including terpenoids, are crucial components of this chemical defense. numberanalytics.comnih.gov They can act directly against attackers or function as signaling molecules. numberanalytics.com The anti-inflammatory activity of this compound observed in laboratory settings suggests it interacts with biological pathways involved in defense responses. mdpi.comnih.govsemanticscholar.orgmedchemexpress.comarctomsci.comnih.gov Although these studies are in mammalian systems, the underlying molecular targets, such as MAPK pathways and the production of inflammatory mediators, can have analogous roles in plant defense signaling. nih.govmedchemexpress.comarctomsci.comnih.govfrontiersin.orgmedicine.dp.ua
The production of defensive compounds in plants can be constitutive or induced by attack. nih.govwikipedia.org Induced defenses can lead to variations in the chemical composition of a plant, making it a more unpredictable target for herbivores. wikipedia.org While the inducibility of this compound production in response to specific ecological cues is not detailed, it is a common strategy for plant defense metabolites.
Factors Influencing Natural Production and Accumulation of this compound in Diverse Environments
The natural production and accumulation of secondary metabolites in plants, including this compound, are influenced by a combination of genetic factors and environmental conditions. The diversity observed in the chemical constituents of plants like Sarcandra glabra is attributed, in part, to location-specific environmental factors influencing the plant's growth and metabolism. nih.gov
Environmental factors such as light availability, temperature, nutrient availability in the soil, and water stress can all impact the biosynthesis of secondary compounds in plants. Additionally, biotic factors, such as the presence of herbivores or pathogens, can induce the production and accumulation of defense-related metabolites. nih.govwikipedia.org
The geographical distribution of plants producing this compound, such as Sarcandra glabra which is mainly found in South China and Southeast Asia and thrives in diverse habitats including forests, thickets, valleys, and grasslands, suggests that the compound's production occurs across a range of environmental conditions. mdpi.comnih.gov However, specific research detailing how variations in these environmental factors quantitatively affect the concentration and profile of this compound within these plants is not provided in the search results. Further studies would be needed to elucidate the precise environmental triggers and conditions that optimize or alter the production and accumulation of this compound in its natural sources.
The genetic makeup of the plant also plays a fundamental role in its capacity to produce specific secondary metabolites. The biosynthesis of sesquiterpenoids involves complex enzymatic pathways, and genetic variations within plant populations can lead to differences in the types and amounts of these compounds produced. nih.gov
Compound Information
| Compound Name | PubChem CID |
| This compound | 15767607 |
Interactive Data Table Example (Illustrative - based on potential data types, not specific CTB ecological data from search)
While specific quantitative data on this compound's ecological effects or environmental distribution was not found in a format suitable for a detailed interactive table from the provided snippets, an example of how such data could be presented is shown below. This table structure is illustrative and would require specific experimental data to populate.
| Source Plant Species | Geographic Location | Habitat Type | This compound Concentration (mg/g dry weight) | Observed Ecological Effect (e.g., Allelopathic Index, Pathogen Inhibition %) |
| Sarcandra glabra | Region A, Country X | Forest | [Data] | [Data] |
| Sarcandra glabra | Region B, Country Y | Grassland | [Data] | [Data] |
| Chloranthus japonicus | Region C, Country Z | Valley | [Data] | [Data] |
Future Research Directions and Translational Perspectives for Chloranthalactone B Excluding Human Clinical Trials
Exploration of Novel Therapeutic Applications and Target Identification (pre-clinical)
Pre-clinical research into Chloranthalactone B is actively exploring its potential beyond traditional uses. Studies have shown that CTB can significantly inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. nih.govmdpi.comsemanticscholar.org This anti-inflammatory activity suggests potential in various inflammatory conditions.
Detailed research findings indicate that CTB exerts its anti-inflammatory effects by inhibiting the activation of the AP-1 and p38 MAPK pathways. nih.govmdpi.com Specifically, CTB has been shown to block the activation of p38 MAPK but not ERK or JNK phosphorylation. nih.govresearchgate.net Furthermore, CTB suppressed the phosphorylation of MKK3/6 by targeting binding sites via hydrogen bond formation. nih.govmdpi.com
Beyond inflammation, sesquiterpene lactones, including the lindenane type, are being investigated for their anti-tumor effects. mdpi.comnih.gov These compounds can induce tumor cell death through various mechanisms and inhibit processes like cell motility and invasion. mdpi.com this compound has been shown to covalently bind to the NACHT domain of NLRP3, attenuating NLRP3-driven inflammation. mdpi.combvsalud.orgresearchgate.net This interaction highlights NLRP3 as a direct target for CTB's anti-inflammasome activity and suggests potential applications in diseases where NLRP3 inflammasome activation plays a role. bvsalud.orgresearchgate.netresearchgate.net
Future pre-clinical studies should continue to identify specific molecular targets of CTB in various disease models. The interaction with NLRP3 is a key finding, and further research could explore other potential binding partners and downstream signaling cascades influenced by CTB.
Here is a summary of some pre-clinical findings on CTB's effects on inflammatory mediators:
| Inflammatory Mediator | Effect of CTB in LPS-stimulated RAW264.7 cells | Reference |
| Nitric Oxide (NO) | Strongly inhibited production | nih.govmdpi.com |
| Prostaglandin E2 (PGE2) | Strongly inhibited production | nih.govmdpi.com |
| TNF-α | Strongly inhibited production | nih.govmdpi.com |
| IL-1β | Strongly inhibited production | nih.govmdpi.com |
| IL-6 | Strongly inhibited production | nih.govmdpi.com |
Challenges and Opportunities in Scaling Production of this compound for Advanced Research
Scaling up the production of natural compounds like this compound for advanced research and potential future applications presents significant challenges. CTB is primarily isolated from Sarcandra glabra. nih.govmdpi.com The yield of specific compounds from medicinal plants can be low, making large-scale extraction and purification costly and potentially environmentally unsustainable.
Opportunities exist in developing efficient and scalable synthetic or semi-synthetic routes for CTB. While the total synthesis of related lindenane-type sesquiterpenoids has been explored, developing a cost-effective and high-yield synthesis specifically for this compound is crucial for providing sufficient material for extensive pre-clinical studies and beyond. researchgate.netresearchgate.net Advances in synthetic methodologies, such as self-organized total synthesis, could offer new avenues for efficient production. rsc.org
Another opportunity lies in optimizing the cultivation and extraction processes of Sarcandra glabra to maximize CTB yield. Research into factors influencing the plant's production of secondary metabolites could lead to improved agricultural practices.
Integration of Multi-Omics Data (e.g., Proteomics, Metabolomics, Transcriptomics) for Deeper Mechanistic Understanding
Integrating multi-omics data is a powerful approach to unraveling the complex mechanisms of action of compounds like this compound. mdpi.comresearchgate.net Transcriptomics can reveal changes in gene expression patterns in response to CTB treatment, providing insights into the signaling pathways and cellular processes affected. researchgate.net Proteomics can identify alterations in protein levels and post-translational modifications, offering a more direct view of the molecular machinery influenced by the compound. Metabolomics can profile changes in endogenous metabolites, helping to understand how CTB impacts cellular metabolism. researchgate.net
By combining these data sets, researchers can gain a comprehensive understanding of how CTB interacts with biological systems at a molecular level. For example, transcriptomic data might indicate the activation of a particular pathway, while proteomic data could identify the key proteins involved, and metabolomic data could show the downstream metabolic consequences. This integrated approach can help identify novel targets, understand off-target effects, and elucidate the full scope of CTB's biological activities. Studies utilizing metabolomic and transcriptomic strategies have been employed to understand complex biological processes in plants, demonstrating the feasibility and power of such integrated approaches. researchgate.net
Rational Design of Next-Generation this compound Analogues with Enhanced Potency and Selectivity
Understanding the structure-activity relationship of this compound is essential for the rational design of improved analogues. By identifying the key structural features responsible for its biological activity and target interactions (such as the α-methylene-γ-butyrolactone motif and the interaction with NLRP3), researchers can synthesize modified versions of CTB with enhanced potency, selectivity, and potentially improved pharmacokinetic properties. researchgate.net
Rational design involves making targeted modifications to the CTB structure and then evaluating the biological activity of these analogues in pre-clinical models. This iterative process can lead to the development of compounds with superior therapeutic profiles and reduced potential for off-target effects. The synthesis of lindenane-type sesquiterpenoids and their analogues has been an area of research, providing a foundation for this work. researchgate.netresearchgate.net
Emerging Technologies and Delivery Systems for this compound Research (e.g., Nanotechnology in pre-clinical models)
The application of emerging technologies and novel delivery systems can significantly advance pre-clinical research on this compound. Nanotechnology, for instance, offers promising avenues for improving the solubility, stability, and targeted delivery of CTB. tandfonline.com Nanoparticles can encapsulate CTB, protecting it from degradation and facilitating its transport to specific cells or tissues.
In pre-clinical models, nanotechnology-based delivery systems could help overcome challenges associated with CTB's bioavailability and distribution. This could involve developing targeted nanoparticles that deliver CTB directly to sites of inflammation or tumor tissue, potentially increasing efficacy and reducing systemic exposure. Research on peptide-nanoparticle hybrids for anti-inflammatory approaches demonstrates the potential of such strategies in pre-clinical settings. tandfonline.com Other emerging technologies, such as microfluidics for high-throughput screening of CTB analogues or advanced imaging techniques to visualize its distribution and interaction with targets in real-time, could also accelerate research.
Q & A
Basic Research Questions
What methods are used to isolate Chloranthalactone B from Sarcandra glabra?
This compound is typically isolated via solvent extraction followed by chromatographic purification. The aerial parts of S. glabra are dried, extracted with methanol, and partitioned between ethyl acetate and water. The ethyl acetate layer is subjected to MCI gel chromatography (MeOH/H₂O gradient), followed by silica gel column chromatography (CHCl₃/MeOH or n-hexane/EtOAc gradients) and final purification using ODS HPLC (MeCN/H₂O). This yields this compound in milligram quantities .
How is the structure of this compound characterized?
Structural elucidation relies on spectroscopic techniques:
- NMR : Identifies carbon skeleton and functional groups (e.g., cis,trans-3/5/6 tricyclic system).
- Mass spectrometry : Confirms molecular weight (C₁₅H₁₈O₄, 262.30 g/mol) and fragmentation patterns.
- X-ray crystallography (if available): Resolves stereochemistry.
Comparisons with literature data for related lindenane sesquiterpenoids (e.g., Chloranthalactone A) are critical for validation .
What in vitro models are used to assess its anti-inflammatory activity?
The compound is tested in LPS-stimulated RAW264.7 macrophages. Key assays include:
- NO production inhibition (Griess reagent).
- Cytokine quantification (ELISA for TNF-α, IL-6).
- Western blotting to evaluate MAPK/AP-1 pathway proteins (e.g., p38 phosphorylation).
Dose-response curves (typically 1–50 μM) and cytotoxicity controls (MTT assay) are mandatory .
Advanced Research Questions
How does this compound inhibit AP-1 and p38 MAPK signaling?
This compound suppresses AP-1 transcriptional activity by targeting c-Fos/AP-1 dimerization, as shown via luciferase reporter assays. For p38 MAPK, it inhibits phosphorylation (Thr180/Tyr182) in a dose-dependent manner, validated by kinase activity assays using recombinant p38α. Cross-talk with NF-κB is excluded in some studies, highlighting pathway specificity .
What challenges arise in the total synthesis of this compound?
Key hurdles include:
- Stereochemical complexity : The trans-5/6 ring junction and angular methyl group require asymmetric catalysis (e.g., Hodgson cyclopropanation).
- Thermodynamic instability : Intermediates like exocyclic alkenes necessitate low-temperature handling.
- Yield optimization : Early syntheses achieved ≤1.4% yields over 17 steps; improved routes use Matteson epoxidation and γ-lactonization to reduce steps and improve efficiency (12 steps, 13% yield) .
How should researchers address contradictions in reported bioactivity data?
Discrepancies in IC₅₀ values (e.g., NO inhibition vs. cytotoxicity) may stem from:
- Batch variability : Natural extraction vs. synthetic sources.
- Assay conditions : LPS concentration, cell passage number.
- Off-target effects : Use siRNA knockdown or CRISPR-edited cells to confirm pathway specificity. Meta-analyses of raw data from multiple studies are recommended .
What experimental strategies elucidate cross-talk between MAPK and other pathways?
- Co-immunoprecipitation : Identify protein-protein interactions (e.g., p38/JNK complexes).
- Pathway-specific inhibitors : Use SB203580 (p38 inhibitor) or SP600125 (JNK inhibitor) to isolate effects.
- RNA-seq : Profile downstream genes to distinguish MAPK- vs. NF-κB-driven targets .
How do structural modifications impact this compound’s bioactivity?
- Esterification : Adding acetyl groups at C9/C10 increases solubility but reduces AP-1 inhibition.
- Peroxide bridge modification : Replacement with ethers diminishes anti-inflammatory activity, highlighting the -OO- group’s role in redox signaling.
- Ring saturation : Hydrogenating the C3-C4 double bond abolishes cytotoxicity, suggesting conjugation is critical for membrane penetration .
What analytical methods validate the purity of synthetic this compound?
- HPLC-DAD/MS : Purity ≥95% (C18 column, MeCN/H₂O gradient).
- Chiral chromatography : Confirm enantiomeric excess (>98% for synthetic batches).
- Elemental analysis : Match calculated vs. observed C/H/O ratios (±0.3%).
Discrepancies in melting points or NMR shifts (δ ± 0.1 ppm) indicate impurities .
Can this compound be used as a scaffold for drug discovery?
Yes, but optimization requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
